5,5-Dimethylbarbituric acid sodium is an organic compound derived from barbituric acid, characterized by its molecular formula and a molecular weight of 156.14 g/mol. It is classified as a barbiturate, which is a group of drugs that act as central nervous system depressants. This compound is notable for its sedative and hypnotic properties, making it relevant in both medicinal chemistry and various industrial applications.
Methods of Synthesis
5,5-Dimethylbarbituric acid sodium can be synthesized through several methods, primarily involving the reaction of urea with malonic acid derivatives. The typical synthetic route includes:
Technical Details
5,5-Dimethylbarbituric acid sodium has a well-defined molecular structure. The structural formula can be represented as follows:
5,5-Dimethylbarbituric acid sodium participates in various chemical reactions:
Reaction Type | Common Reagents | Major Products |
---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | Oxo derivatives |
Reduction | Sodium borohydride, lithium aluminum hydride | Hydroxy derivatives |
Substitution | Amines, alkyl halides | Substituted barbiturates |
The mechanism of action for 5,5-Dimethylbarbituric acid sodium involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid receptor, enhancing the inhibitory effects of gamma-aminobutyric acid. This modulation leads to sedative and hypnotic effects, making it useful in clinical settings for managing anxiety and sleep disorders .
5,5-Dimethylbarbituric acid sodium has diverse applications across various fields:
Barbituric acid (BA), first synthesized in 1864 by Adolf von Baeyer via condensation of malonic acid and urea, lacked central nervous system (CNS) activity but served as the foundational scaffold for barbiturate derivatives [1] . The breakthrough came in 1903 with the synthesis of 5,5-diethylbarbituric acid (barbital), the first bioactive barbiturate exhibiting sedative-hypnotic properties [1]. This established the critical role of C5 substituents in pharmacological activity. Subsequent derivatives like phenobarbital (5-phenylbarbituric acid), introduced in 1912, demonstrated anticonvulsant effects, while amobarbital (5-ethyl-5-isoamylbarbiturate) emerged in 1923 [4].
The mid-20th century saw peak clinical use of barbiturates, but their decline began with benzodiazepines' superior safety profile [1]. Despite this, 5,5-disubstituted variants retained relevance: 5,5-dimethylbarbituric acid diverged from sedative applications, finding utility in material science (e.g., luminescent chemosensors) and enzyme inhibition studies [3]. Modern research focuses on structural diversification at C5, yielding analogues with tailored bioactivities—antimicrobial, antitumor, or urease inhibitory—rather than traditional CNS effects [4].
Table 1: Key Historical Barbituric Acid Derivatives [1]
Compound | C5 Substituents | Year Introduced | Primary Historical Use |
---|---|---|---|
Barbital | Diethyl | 1903 | First sedative-hypnotic |
Phenobarbital | Phenyl, ethyl | 1912 | Anticonvulsant |
Amobarbital | Ethyl, isoamyl | 1923 | Sedative-hypnotic |
5,5-Dimethylbarbituric acid | Dimethyl | Mid-20th Century | Non-sedative applications (e.g., chemosensors) |
Synthesis of 5,5-disubstituted barbiturates centers on alkylation at the C5 position of barbituric acid. For 5,5-dimethylbarbituric acid, two primary routes dominate:
Recent advancements employ multicomponent reactions (MCRs) in aqueous media. For example, reacting BA, formaldehyde, and diethylamine in water generates zwitterionic intermediates that rearrange to 5,5-disubstituted products at room temperature within 5 hours, achieving yields >90% [4]. This green methodology minimizes waste and bypasses organic solvents, aligning with sustainable chemistry principles [5].
Table 2: Comparative Analysis of Methylation Strategies for 5,5-Dimethylbarbituric Acid [4]
Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Direct Dialkylation | CH₃I, NaOEt, ethanol, reflux | 60–70 | Simple procedure | Overalkylation; moderate yield |
Knoevenagel-Michael | HCHO, (CH₃)₂C(CN)₂, Et₂NH, H₂O, rt | 85–92 | Atom-economic; high regioselectivity | Requires purification of intermediates |
Multicomponent (Aqueous) | HCHO, Et₂NH, H₂O, 5 h, rt | >90 | Solvent-free; high yield; green | Sensitivity to aldehyde electronics |
Conversion of 5,5-dimethylbarbituric acid to its sodium salt hinges on deprotonation dynamics and solvent selection. The acid exists in keto-enol equilibrium, with the C4-carbonyl group being the preferred site for deprotonation due to its higher acidity (pKa ~4.0 in water) compared to N–H sites (pKa ~12) [3]. Gas-phase acidity measurements confirm this: the Gibbs free energy for C–H deprotonation (GA = 1330.9 kJ/mol) is significantly lower than for N–H deprotonation (GA = 1361.5 kJ/mol) [3].
Solvent systems critically influence salt formation kinetics:
Reaction monitoring via infrared spectroscopy reveals key intermediates: the enolate anion forms a stable chelate with Na⁺, observable as a shift in carbonyl stretches (from 1670 cm⁻¹ to 1590 cm⁻¹) [4]. Optimal stoichiometry uses a 1:1 molar ratio of acid to NaOH, as excess base promotes hydrolysis of the barbiturate ring [3].
Table 3: Acidity and Deprotonation Sites in 5,5-Dimethylbarbituric Acid [3]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7